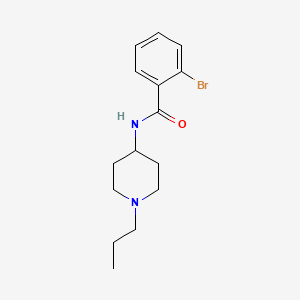![molecular formula C21H16N4O2S B4548046 3-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B4548046.png)
3-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole
Vue d'ensemble
Description
3-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The compound also features a nitrobenzyl group and two phenyl groups attached to the triazole ring. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 3-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole typically involves the reaction of 4-nitrobenzyl chloride with 4,5-diphenyl-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Analyse Des Réactions Chimiques
3-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, hydrogen peroxide, and organic solvents like DMF and dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has shown potential as an antimicrobial agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent. The compound’s ability to interact with biological targets makes it a promising candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole involves its interaction with molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is believed to result from the inhibition of bacterial enzymes involved in cell wall synthesis . The exact molecular pathways involved are still under investigation, but the compound’s ability to form non-covalent bonds with its targets is a key factor in its activity.
Comparaison Avec Des Composés Similaires
3-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole can be compared with other similar compounds, such as:
3-[(2,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole: This compound has similar structural features but with dichlorobenzyl groups instead of nitrobenzyl groups. It exhibits different chemical reactivity and biological activity.
4-methyl-3-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Propriétés
IUPAC Name |
3-[(4-nitrophenyl)methylsulfanyl]-4,5-diphenyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2S/c26-25(27)19-13-11-16(12-14-19)15-28-21-23-22-20(17-7-3-1-4-8-17)24(21)18-9-5-2-6-10-18/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSUPOZKRNQKMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-ETHYL-4-{[(4-FLUOROANILINO)CARBONYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4547963.png)

![1-[4-[5-[(Thiophen-2-ylmethylamino)methyl]furan-2-yl]phenyl]ethanol;hydrochloride](/img/structure/B4547981.png)

![N-{[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B4547986.png)
![N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}-2-phenoxyacetamide](/img/structure/B4547990.png)
![N-(2,6-diethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4548016.png)
![5-(4-bromophenyl)-3-chloro-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4548017.png)
![Ethyl 4-[(4,7-dimethylquinazolin-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B4548024.png)
![S-[5-(4-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl] 10H-phenothiazine-10-carbothioate](/img/structure/B4548038.png)
![N~1~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-({5-[(5-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE](/img/structure/B4548039.png)
![4-[methyl(methylsulfonyl)amino]-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide](/img/structure/B4548051.png)

![2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-4-(2-methylpropyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B4548065.png)
